3-(5-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine
Beschreibung
Eigenschaften
IUPAC Name |
[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O2/c19-18(20,21)14-5-3-11(4-6-14)17(26)25-9-13(10-25)16-23-15(24-27-16)12-2-1-7-22-8-12/h1-8,13H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOFPBDIQGQRGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C(F)(F)F)C3=NC(=NO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine typically involves multiple steps, including the formation of the azetidine ring, the introduction of the trifluoromethyl group, and the construction of the oxadiazole and pyridine rings. Common synthetic routes may involve:
Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Construction of Oxadiazole Ring: This can be done through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Formation of Pyridine Ring: This step may involve condensation reactions using appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(5-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Chemical Research: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 3-(5-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine will depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the azetidine and oxadiazole rings may contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Oxadiazole Ring
Bromodifluoromethyl vs. Trifluoromethyl :
Compounds like 3-(5-(bromodifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate () replace the trifluoromethyl group with bromodifluoromethyl. This substitution reduces metabolic stability due to the bromine atom's susceptibility to nucleophilic displacement, whereas the trifluoromethyl group in the target compound offers superior electronic and steric properties .
Heterocyclic Core Modifications
- Pyridine vs. 4.2 for the target compound) .
- Azetidine vs. Thiazolyl-tetrahydro-pyran derivatives () exhibit larger molecular weights (>500 Da), which may limit blood-brain barrier permeability .
Functional Group Replacements
Benzamide vs. Pyridine :
Replacing the pyridine core with a benzamide group (e.g., N-benzoyl-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide in ) reduces aromatic π-stacking interactions but improves solubility due to the polar amide group .Oxazole vs. Oxadiazole : Compounds with 1,2-oxazole linkers (e.g., BK79058 in ) exhibit reduced metabolic stability compared to 1,2,4-oxadiazole derivatives, as oxazole rings are more prone to oxidative degradation .
Biologische Aktivität
The compound 3-(5-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanism of action, and biological implications based on recent research findings.
Chemical Structure and Synthesis
The compound consists of several key structural components:
- Pyridine ring : A nitrogen-containing aromatic ring.
- Azetidine moiety : A four-membered saturated ring containing nitrogen.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
- Oxadiazole ring : Known for its diverse biological properties.
The synthesis typically involves multi-step reactions starting from readily available precursors. The formation of the azetidine ring is crucial, often achieved through nucleophilic substitutions or cyclization reactions involving benzoyl derivatives and trifluoromethyl groups .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group increases the compound's lipophilicity, facilitating cellular uptake. Once inside the cell, the compound may interact with various enzymes or receptors, potentially leading to inhibition or activation of critical biochemical pathways.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that derivatives of compounds containing the trifluoromethylbenzoyl group exhibit significant antimicrobial properties. For instance, related compounds have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE . This suggests potential applications in treating neurodegenerative diseases where these enzymes play a critical role.
Antitumor Activity
Preliminary studies suggest that compounds similar to 3-(5-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine may exhibit antitumor properties. For example, related hydrazone compounds have demonstrated cytotoxic effects against various cancer cell lines in vitro, indicating a need for further exploration into their potential as anticancer agents .
Case Study 1: Inhibition of Cholinesterases
A study evaluating N-Tridecyl/pentadecyl derivatives demonstrated that some compounds exhibited lower IC50 values for AChE compared to the clinically used drug rivastigmine. This highlights the potential of trifluoromethylbenzoyl derivatives in developing new treatments for Alzheimer's disease .
Case Study 2: Antitumor Efficacy
In another study focusing on similar compounds, researchers found that certain derivatives displayed significant cytotoxicity against human cancer cell lines such as SGC7901 (gastric cancer) and ECA109 (esophageal cancer). The mechanism was attributed to apoptosis induction and cell cycle arrest .
Data Summary
| Biological Activity | IC50 Range (µM) | Remarks |
|---|---|---|
| AChE Inhibition | 27.04 - 106.75 | Comparable to rivastigmine |
| BuChE Inhibition | 58.01 - 277.48 | Moderate inhibition observed |
| Antitumor Activity | Varies by compound | Significant effects on various cancer lines |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
